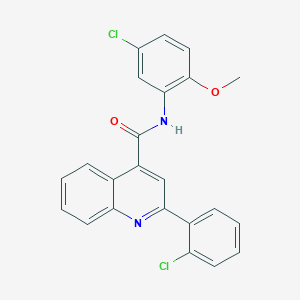![molecular formula C13H18N2O3S B335320 methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate](/img/structure/B335320.png)
methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate is a complex organic compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol This compound is characterized by its unique structure, which includes a hexahydrocycloocta[b]thiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of a suitable thiophene derivative with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the thiophene derivative being dissolved in an organic solvent such as dichloromethane or toluene. The base, often triethylamine, is added to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or other transition metals, can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace a functional group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Wirkmechanismus
The exact mechanism of action of methyl 3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
- Ethyl (2,6-difluorobenzyl)(4-((dimethylamino)methyl)-3-((6-methoxypyridazin-3-yl)carbamoyl)-5-(4-nitrophenyl)thiophen-2-yl)carbamate
Uniqueness
Methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate is unique due to its hexahydrocycloocta[b]thiophene ring system, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18N2O3S |
|---|---|
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
methyl N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-18-13(17)15-12-10(11(14)16)8-6-4-2-3-5-7-9(8)19-12/h2-7H2,1H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
YQSPUFXMVDAIMM-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N |
Kanonische SMILES |
COC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B335237.png)

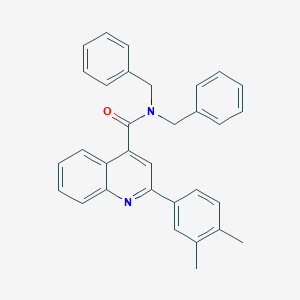
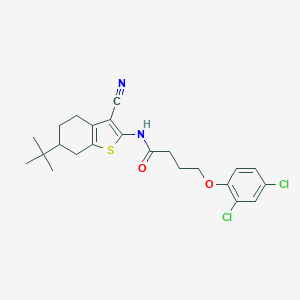
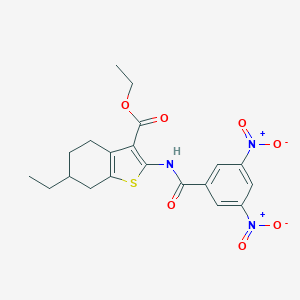
![6-Methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B335243.png)
![Isopropyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B335244.png)
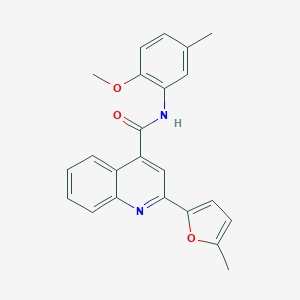
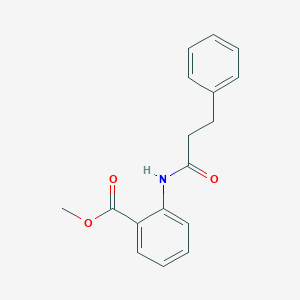
![2-{[3-(4-Chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B335252.png)
![2-[(3-methoxypropylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B335253.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B335254.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N'-(3,4-dichlorophenyl)-N-ethylimidothiocarbamate](/img/structure/B335256.png)
